molecular formula C11H12N2O3 B1305510 Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate CAS No. 72817-85-7

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

Cat. No.: B1305510
CAS No.: 72817-85-7
M. Wt: 220.22 g/mol
InChI Key: AREVECVPDJASFB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: is an organic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . This compound is a derivative of benzoic acid and contains functional groups such as an amino group, a cyano group, a hydroxy group, and an ester group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate typically involves the following steps :

    Formation of Sodium Ethoxide: Sodium metal is added to ethanol to form sodium ethoxide.

    Reaction with Ethylpropionyl Acetate: Ethylpropionyl acetate is added to the sodium ethoxide solution and stirred at room temperature for one hour.

    Cyclization and Esterification: The resulting intermediate undergoes cyclization and esterification to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is carried out in controlled environments to ensure purity and safety .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate has several scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways . The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-7(5-12)9(13)6(2)10(8)14/h4,14H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREVECVPDJASFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379340
Record name ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72817-85-7
Record name ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide (1.3 L) (freshly prepared by addition of sodium metal (7.9 g, 0.35 mol) to ethanol (1.3 L)) at 0° C. was added ethylpropionyl acetate (25 g, 0.17 mol) and the solution was stirred at RT for 1 h. To the above solution was added ethoxymethylene malononitrile (21 g, 0.17 mol) at RT and the reaction mixture was refluxed at 80° C. for 2 h. The reaction mixture was cooled, neutralized to pH=7 by addition of 1.5 N HCl and concentrated under vacuum. The obtained residue was diluted with water (100 mL) and filtered. The solid was washed with water and dried under vacuum at 50° C. to give the crude product (27 g). The crude solid was washed with 5% ethyl acetate in pet. ether which gave pure title compound (22.5 g, 59%).
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
59%

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